molecular formula C20H19N7O B3001223 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380192-77-6

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B3001223
CAS No.: 2380192-77-6
M. Wt: 373.42
InChI Key: BLROHEPUPUSQKS-UHFFFAOYSA-N
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Description

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the azetidinyl and pyridazinone moieties. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine
  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

Compared to similar compounds, 2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-13-10-19(27-18(22-13)9-14(2)23-27)25-11-16(12-25)26-20(28)4-3-17(24-26)15-5-7-21-8-6-15/h3-10,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROHEPUPUSQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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